molecular formula C15H16N2O B2810014 2-{2-Azabicyclo[2.2.1]heptane-2-carbonyl}indolizine CAS No. 2380096-53-5

2-{2-Azabicyclo[2.2.1]heptane-2-carbonyl}indolizine

Cat. No.: B2810014
CAS No.: 2380096-53-5
M. Wt: 240.306
InChI Key: CQQVGXNIGFPOKJ-UHFFFAOYSA-N
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Description

2-{2-Azabicyclo[221]heptane-2-carbonyl}indolizine is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Azabicyclo[2.2.1]heptane-2-carbonyl}indolizine can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the preparation of tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate, which is a key structural motif found in a number of synthetic compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{2-Azabicyclo[2.2.1]heptane-2-carbonyl}indolizine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxygenated derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include oxygenated derivatives, reduced forms of the compound, and substituted analogs with different functional groups.

Scientific Research Applications

2-{2-Azabicyclo[2.2.1]heptane-2-carbonyl}indolizine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-Azabicyclo[2.2.1]heptane-2-carbonyl}indolizine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but its structural features suggest it could interact with enzymes or receptors involved in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: A simpler analog without the indolizin-2-yl group.

    Indolizin-2-ylmethanone: Lacks the bicyclic structure of the 2-azabicyclo[2.2.1]heptane moiety.

Uniqueness

2-{2-Azabicyclo[221]heptane-2-carbonyl}indolizine is unique due to its combination of a bicyclic structure and an indolizin-2-yl group

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-2-yl(indolizin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15(17-9-11-4-5-14(17)7-11)12-8-13-3-1-2-6-16(13)10-12/h1-3,6,8,10-11,14H,4-5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQVGXNIGFPOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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